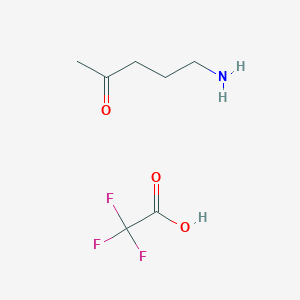
5-Aminopentan-2-one 2,2,2-trifluoroacetate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentan-2-one 2,2,2-trifluoroacetate typically involves the reaction of 5-aminopentan-2-one with trifluoroacetic acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency .
化学反応の分析
Types of Reactions
5-Aminopentan-2-one 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds, depending on the type of reaction and the reagents used .
科学的研究の応用
5-Aminopentan-2-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Aminopentan-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Aminopentan-2-one 2,2,2-trifluoroacetate include:
- 5-Aminopentan-2-one
- 2,2,2-Trifluoroacetic acid
- Ammonium trifluoroacetate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an amino group, a ketone group, and a trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
生物活性
5-Aminopentan-2-one 2,2,2-trifluoroacetate (CAS No. 1803597-05-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is characterized by the presence of an amino group, a ketone group, and a trifluoroacetate moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound's trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific proteases or enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptors can lead to altered signaling pathways, affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity: Preliminary studies suggest potential efficacy against viral targets. For instance, related compounds have shown sub-micromolar activity against viral proteases like SARS-CoV-2 Mpro .
- Anti-inflammatory Properties: Compounds with similar structures have demonstrated inhibition of pro-inflammatory enzymes such as COX-2 and LOX .
- Neuroprotective Effects: Certain derivatives have been studied for their neuroprotective potential against oxidative stress-related damage .
Case Studies and Research Findings
Several studies have investigated the biological properties of compounds related to or derived from this compound.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Nirmatrelvir | SARS-CoV-2 Mpro Inhibition | 0.003 ± 0.0004 |
| Compound SPR39 | SARS-CoV-2 Mpro Inhibition | ~0.01 |
| Compound SPR41 | SARS-CoV-2 Mpro Inhibition | ~0.01 |
| Compound with Trifluoromethyl Group | COX-2 Inhibition | 6 |
| Compound with Amino Group | LOX Inhibition | 8.5 |
Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.
Synthesis and Production
The synthesis of this compound typically involves the reaction of 5-aminopentan-2-one with trifluoroacetic acid under controlled conditions to ensure high yields and purity.
特性
IUPAC Name |
5-aminopentan-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPMCYJTBCULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















